molecular formula C25H29NO6 B13084809 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid CAS No. 1624260-23-6

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B13084809
CAS No.: 1624260-23-6
M. Wt: 439.5 g/mol
InChI Key: DJGFHXKITHLQAM-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a complex organic compound. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves the protection of amino groups in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis. This compound interacts with molecular targets such as amino acids and peptides, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is unique due to its specific tert-butoxy and dimethyl substitutions, which provide distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific synthetic applications .

Properties

CAS No.

1624260-23-6

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28)

InChI Key

DJGFHXKITHLQAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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